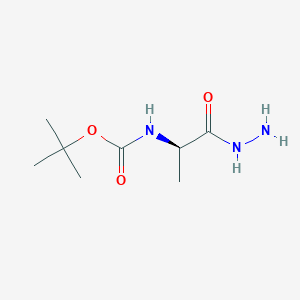

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate” is a chemical compound with the formula C11H15N3O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied. They were prepared via synthetic peptide coupling methods .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by different spectral tools . The molecular weight is 237.26 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

- Chiral Synthesis : Studies have explored efficient syntheses of related carbamate compounds with potential applications in producing enantioselective intermediates. For instance, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is described, highlighting an efficient chiral inversion step mediated by thionyl chloride, offering advantages in simplicity, cost-efficiency, and yield (Li et al., 2015).

- Intermediate for Natural Products : Another study elaborates on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, demonstrating a multistep synthesis from L-Serine (Tang et al., 2014).

Applications in Drug Discovery and Organic Chemistry

- Protease Inhibitors : Research has been conducted on the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for novel protease inhibitors. These compounds have been applied in the synthesis of potent β-secretase inhibitors, highlighting their potential in therapeutic applications (Ghosh et al., 2017).

- Pilot-Plant Synthesis for Drug Intermediates : A practical and scalable synthesis of a tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcases the utility of this chemical class in large-scale pharmaceutical manufacturing (Li et al., 2012).

Advanced Organic Synthesis Techniques

- Photoredox Catalysis : The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives demonstrates innovative methods in organic synthesis, allowing for the construction of complex molecules under mild conditions (Wang et al., 2022).

- Curtius Rearrangement : Research on the Curtius rearrangement involving tert-butyl carbamate shows the method's efficiency in synthesizing protected amines, highlighting its versatility in organic synthesis and the preparation of pharmaceutical intermediates (Lebel & Leogane, 2005).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNDCHOMCRLCJX-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)

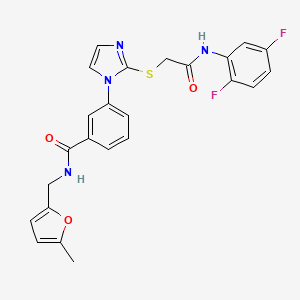

![N-(3-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2738367.png)

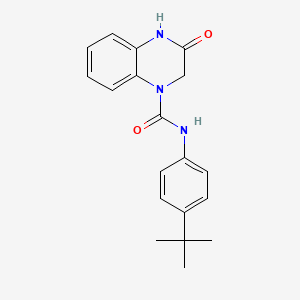

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

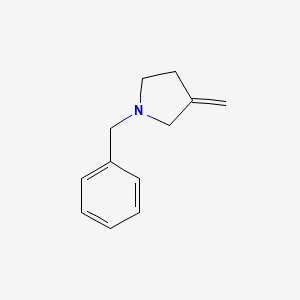

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

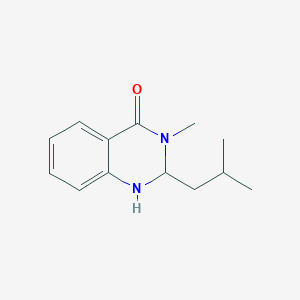

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)